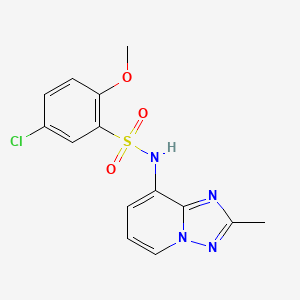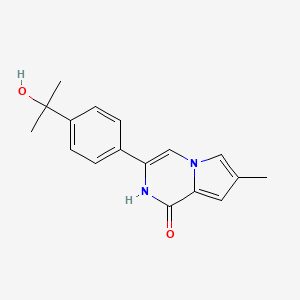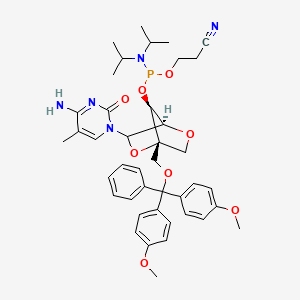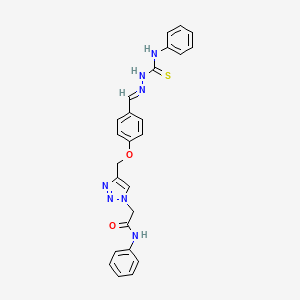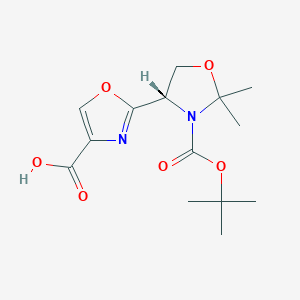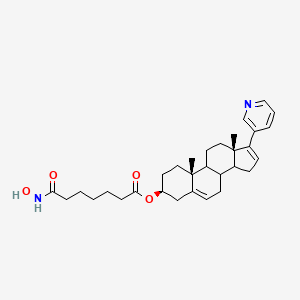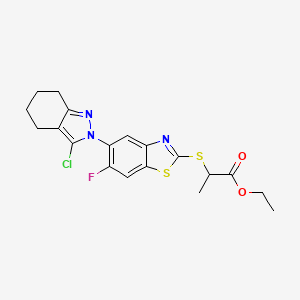
Ppo-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ppo-IN-3, also known as Compound 8ad, is a potent inhibitor of protoporphyrinogen oxidase (PPO). This compound has demonstrated significant post-emergence herbicidal properties, making it suitable for weed management. The compound exhibits a Ki value of 0.67 nanomolar, indicating its high potency as a PPO inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ppo-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for PPO inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through crystallization or chromatography, and rigorous quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Ppo-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ppo-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protoporphyrinogen oxidase and related enzymatic pathways.
Biology: Investigated for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Explored for its potential therapeutic applications in diseases where PPO inhibition is beneficial.
Industry: Utilized in the development of herbicides and other agrochemical products.
Mecanismo De Acción
Ppo-IN-3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the production of essential pigments, leading to the death of targeted plants. The molecular targets include the active site of the enzyme, where this compound binds and prevents the normal enzymatic activity .
Comparación Con Compuestos Similares
Trifludimoxazin: Another PPO inhibitor with similar herbicidal properties.
Oxadiazon: A pre-emergence herbicide that also inhibits PPO.
Flumioxazin: A broad-spectrum herbicide targeting PPO.
Uniqueness of Ppo-IN-3: this compound stands out due to its high potency (Ki value of 0.67 nanomolar) and its effectiveness as a post-emergence herbicide. Its unique chemical structure allows for specific binding to the PPO enzyme, making it a valuable tool in weed management and scientific research .
Propiedades
Fórmula molecular |
C19H19ClFN3O2S2 |
|---|---|
Peso molecular |
440.0 g/mol |
Nombre IUPAC |
ethyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C19H19ClFN3O2S2/c1-3-26-18(25)10(2)27-19-22-14-9-15(12(21)8-16(14)28-19)24-17(20)11-6-4-5-7-13(11)23-24/h8-10H,3-7H2,1-2H3 |
Clave InChI |
CLTRXHJSZGNTNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)SC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


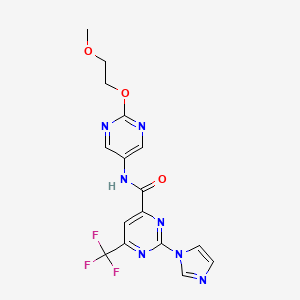
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
